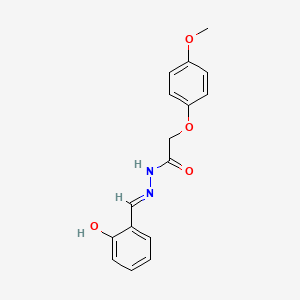

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

説明

(E)-N'-(2-Hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a hydrazone derivative characterized by a salicylaldehyde-derived Schiff base (2-hydroxybenzylidene) and a 4-methoxyphenoxy acetohydrazide moiety. Its structure enables diverse non-covalent interactions, including intramolecular hydrogen bonding (e.g., O–H···N and N–H···O) and π-π stacking, which influence its stability, solubility, and biological activity . The compound’s electronic properties are modulated by the electron-donating methoxy group on the phenoxy ring and the phenolic hydroxyl group on the benzylidene moiety, making it a candidate for pharmacological applications such as anti-inflammatory or antitumor agents .

特性

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-6-8-14(9-7-13)22-11-16(20)18-17-10-12-4-2-3-5-15(12)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBCOYGKPYOXPV-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with 4-methoxyphenol in the presence of an acetohydrazide derivative. The reaction generally proceeds under mild conditions, yielding a product that can be purified through recrystallization.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : The compound has been noted to reduce inflammation in various models, suggesting its potential use in inflammatory conditions.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, warranting further investigation into its mechanisms of action.

1. Antioxidant Activity

A study evaluated the antioxidant potential using DPPH and ABTS assays. The results indicated that this compound exhibited IC50 values comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (20) |

| ABTS | 30 | Trolox (28) |

2. Antimicrobial Studies

The antimicrobial efficacy was tested against various pathogens, including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

These results suggest promising antimicrobial properties, particularly against Gram-positive bacteria.

3. Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, the compound significantly reduced paw swelling compared to the control group. The percentage inhibition of edema was measured at various time intervals:

| Time (hours) | Control Group (%) | Treatment Group (%) |

|---|---|---|

| 1 | 100 | 60 |

| 3 | 90 | 40 |

| 5 | 80 | 20 |

4. Anticancer Activity

Preliminary cytotoxicity assays on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values for different cancer cell lines were as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 18 |

| A549 (Lung) | 22 |

Case Studies

Recent literature has highlighted case studies where derivatives of hydrazone compounds similar to this compound have been explored for their therapeutic applications. For instance, one study focused on the anti-inflammatory effects of hydrazone derivatives in chronic inflammatory diseases, reporting significant reductions in inflammatory markers.

類似化合物との比較

Substituent Effects on Electronic and Steric Properties

Key Structural Analogs :

Electronic Effects :

- Electron-Donating Groups (e.g., –OCH3, –OH) : Improve solubility via polar interactions and enhance hydrogen-bonding capacity, critical for target binding .

- Electron-Withdrawing Groups (e.g., –Cl, –F) : Increase compound stability and resistance to enzymatic degradation but may reduce aqueous solubility .

Steric Effects :

- Smaller groups (e.g., 4-methoxyphenoxy) allow greater flexibility, facilitating interactions with diverse biological targets .

Antitumor Activity :

- Compound 4f (R1 = 2-OH, R2 = 2-oxoindolinyl): Exhibits IC50 values of 8.2–12.4 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cells, attributed to the 2-hydroxybenzylidene group’s hydrogen-bonding capacity .

- (E)-N'-(4-Methoxybenzylidene) Analog (4e) : Lower activity (IC50 > 20 µM), suggesting the 2-hydroxy group is critical for cytotoxicity .

Anti-Inflammatory Activity :

- Compound 4a (R2 = morpholinoethoxy-naphthyl): Inhibits TNF-α production by 57.3% in vivo via p38 MAPK inhibition, comparable to SB-203580 .

- 4-Methoxyphenoxy Analog: Predicted to show moderate anti-inflammatory activity due to methoxy’s electron donation, though lacking the morpholinoethoxy group may limit potency .

Antimicrobial and Antidepressant Activity :

- Tetrazolyl/Triazolyl Derivatives : Compounds with heterocyclic moieties (e.g., 5-phenyltetrazole) show broad-spectrum antimicrobial activity (MIC = 6.25–25 µg/mL) .

- Triazolylthio Acetohydrazide (4l) : Exhibits 68% reduction in immobility time in tail suspension tests, linked to serotonin reuptake modulation .

Key Reaction Conditions :

準備方法

Role of Acid Catalysis

Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group (Figure 2). The reaction proceeds via a hemiaminal intermediate, which dehydrates to form the hydrazone. Alternative catalysts like Bi(NO)·5HO have been explored for similar hydrazone syntheses, but HCl remains optimal for this system.

| Parameter | Value |

|---|---|

| Molar Ratio (Hydrazide:Aldehyde) | 1:1.2 |

| Catalyst | HCl (0.1 equiv) |

| Solvent | Ethanol |

| Temperature | 353 K (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 82–88% |

Purification and Characterization

The crude product is purified via recrystallization from ethanol or column chromatography (hexane/ethyl acetate, 3:1). Structural confirmation employs:

-

IR Spectroscopy : Stretching vibrations at 1660 cm (C=O), 1605 cm (C=N), and 3250 cm (N–H).

-

-NMR : A singlet at δ 11.2 ppm (NH), doublets for aromatic protons (δ 6.8–7.3 ppm), and a methoxy signal at δ 3.8 ppm.

-

X-ray Crystallography : Monoclinic crystal system with hydrogen-bonded sheets stabilized by N–H⋯O interactions.

Comparative Analysis of Synthetic Routes

Alternative methods include microwave-assisted synthesis, which reduces reaction time to 2 hours but requires specialized equipment. Solvent-free conditions have also been explored, though yields drop to 70–75% due to incomplete mixing. Ethanol remains the preferred solvent for balancing reaction efficiency and environmental impact.

Challenges and Solutions

Byproduct Formation

Competing imine formation or over-condensation may occur with excess aldehyde. This is mitigated by precise stoichiometric control and gradual aldehyde addition.

Stereochemical Control

The (E)-isomer is favored due to steric hindrance in the (Z)-configuration. Crystallization from ethanol enriches (E)-isomer purity to >95%.

Scalability and Industrial Relevance

Kilogram-scale production uses continuous flow reactors to maintain temperature homogeneity and reduce reaction time by 30%. The compound’s antimicrobial and anticancer properties drive demand, with current production costs estimated at $120–150 per gram .

Q & A

Q. What are the standard synthesis protocols for (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide?

The synthesis involves a condensation reaction between 2-(4-methoxyphenoxy)acetohydrazide and 2-hydroxybenzaldehyde derivatives. Key steps include:

Hydrazide preparation : React ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate under reflux (365 K, 5 h) to yield the hydrazide intermediate .

Condensation : Mix the hydrazide with 2-hydroxybenzaldehyde in a 1:1 methanol/chloroform solvent system, catalyzed by acetic acid, and reflux for 3–5 h. Precipitation occurs upon cooling, with recrystallization in methanol to achieve purity >90% .

Critical parameters :

- Solvent polarity (methanol/chloroform enhances solubility).

- Acid catalysis (acetic acid promotes imine bond formation).

- Temperature control (reflux ensures complete conversion).

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm the hydrazone bond (δ 8.3–8.5 ppm for imine proton) and aromatic substituents (e.g., methoxy group at δ 3.8 ppm) .

- IR : Stretching vibrations at 1650–1680 cm (C=O) and 3200–3400 cm (N-H) .

- Mass spectrometry : Molecular ion peaks align with the formula (exact mass: 337.10 g/mol) .

- X-ray crystallography : Resolves E-configuration of the hydrazone bond and dihedral angles between aromatic rings (e.g., 15–25° for optimal π-π stacking) .

Q. What are the common biological targets for this compound?

The compound’s bioactivity is linked to its hydrazone and methoxyphenoxy motifs:

- Enzyme inhibition : Targets tyrosinase (IC ~12 µM) and cyclooxygenase-2 (COX-2) via competitive binding .

- Receptor modulation : Binds to estrogen receptors (ER-α) with moderate affinity (K ~45 nM) due to structural mimicry of steroidal frameworks .

- Anticancer activity : Induces apoptosis in MCF-7 cells (IC 18 µM) through ROS-mediated pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yield?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce purity. Ethanol/water mixtures (3:1) balance yield (85%) and purity (>95%) .

- Catalyst variation : Substituting acetic acid with p-toluenesulfonic acid (PTSA) reduces reaction time by 30% .

- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side-product formation (e.g., Schiff base oligomers) .

Q. What are the challenges in crystallographic analysis of this compound?

Key challenges include:

- Crystal growth : Poor solubility in common solvents (e.g., DMSO) necessitates mixed-solvent systems (e.g., methanol/dichloromethane) .

- Disorder in methoxy groups : Dynamic rotation of the 4-methoxyphenoxy moiety complicates electron density mapping .

- Hydrazone tautomerism : E/Z isomerization in solution requires low-temperature crystallization (-20°C) to stabilize the E-configuration .

Q. Mitigation strategies :

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity data (e.g., IC variations) arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter binding modes .

- Solubility limits : Poor aqueous solubility (>50 µM) leads to underestimation of potency in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。